Methyl 1-[(4-chlorophenyl)acetyl]-3-piperidinecarboxylate
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Overview
Description
Methyl 1-[(4-chlorophenyl)acetyl]-3-piperidinecarboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a chlorophenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(4-chlorophenyl)acetyl]-3-piperidinecarboxylate typically involves the reaction of 4-chlorophenylacetic acid with piperidine and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of the intermediate: 4-chlorophenylacetic acid is reacted with piperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate 1-[(4-chlorophenyl)acetyl]piperidine.
Esterification: The intermediate is then reacted with methyl chloroformate in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes:
Batch or continuous flow reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reaction time.
Purification steps: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(4-chlorophenyl)acetyl]-3-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 1-[(4-chlorophenyl)acetyl]-3-piperidinecarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 1-[(4-chlorophenyl)acetyl]-3-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to receptors: It can bind to specific receptors in the body, modulating their activity and leading to various physiological effects.
Inhibiting enzymes: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.
Modulating signaling pathways: It can influence signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Methyl 1-[(4-chlorophenyl)acetyl]-3-piperidinecarboxylate can be compared with other similar compounds, such as:
Methyl 1-[(4-bromophenyl)acetyl]-3-piperidinecarboxylate: Similar structure but with a bromine atom instead of chlorine, which may result in different chemical and biological properties.
Methyl 1-[(4-fluorophenyl)acetyl]-3-piperidinecarboxylate: Contains a fluorine atom, which can affect its reactivity and interactions with biological targets.
Methyl 1-[(4-methylphenyl)acetyl]-3-piperidinecarboxylate: The presence of a methyl group can influence its chemical stability and biological activity.
Properties
Molecular Formula |
C15H18ClNO3 |
---|---|
Molecular Weight |
295.76 g/mol |
IUPAC Name |
methyl 1-[2-(4-chlorophenyl)acetyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C15H18ClNO3/c1-20-15(19)12-3-2-8-17(10-12)14(18)9-11-4-6-13(16)7-5-11/h4-7,12H,2-3,8-10H2,1H3 |
InChI Key |
KKQLDIJHUKUCDI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCN(C1)C(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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